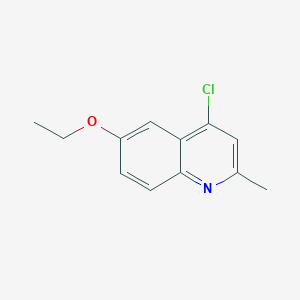

4-Chloro-6-ethoxy-2-methylquinoline

Description

The exact mass of the compound 4-Chloro-6-ethoxy-2-methylquinoline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Chloro-6-ethoxy-2-methylquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-6-ethoxy-2-methylquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-6-ethoxy-2-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO/c1-3-15-9-4-5-12-10(7-9)11(13)6-8(2)14-12/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCHJXEBEWPNTSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C(N=C2C=C1)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00497032 | |

| Record name | 4-Chloro-6-ethoxy-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00497032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66735-22-6 | |

| Record name | 4-Chloro-6-ethoxy-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00497032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 66735-22-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-Depth Technical Guide to 4-Chloro-6-ethoxy-2-methylquinoline (CAS No. 66735-22-6)

This guide provides a comprehensive technical overview of 4-Chloro-6-ethoxy-2-methylquinoline, a heterocyclic compound of significant interest to researchers, scientists, and professionals in the field of drug development. With full editorial control, this document is structured to deliver in-depth insights into its synthesis, characterization, potential applications, and safe handling, grounded in scientific principles and supported by authoritative references.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a broad spectrum of biological activities.[1][2] Derivatives of quinoline have been extensively investigated and developed as therapeutic agents for a variety of diseases, including cancer, infectious diseases, and inflammatory conditions. The strategic placement of substituents on the quinoline core allows for the fine-tuning of their pharmacological profiles, making them a versatile platform for drug discovery. 4-Chloro-6-ethoxy-2-methylquinoline, with its distinct substitution pattern, represents a promising building block for the synthesis of novel bioactive molecules.

Physicochemical Properties and Identification

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development.

| Property | Value | Source |

| CAS Number | 66735-22-6 | |

| Molecular Formula | C₁₂H₁₂ClNO | |

| Molecular Weight | 221.68 g/mol | |

| Appearance | Solid | |

| InChI Key | MCHJXEBEWPNTSQ-UHFFFAOYSA-N | |

| SMILES | CCOc1ccc2nc(C)cc(Cl)c2c1 |

Synthesis of 4-Chloro-6-ethoxy-2-methylquinoline: A Proposed Protocol

Proposed Synthetic Pathway

Sources

4-Chloro-6-ethoxy-2-methylquinoline physical properties

An In-depth Technical Guide to the Physical Properties of 4-Chloro-6-ethoxy-2-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-6-ethoxy-2-methylquinoline is a substituted heterocyclic aromatic compound belonging to the quinoline family. The quinoline scaffold is a foundational structure in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties.[1][2] The specific substitutions of a chloro group at the 4-position, an ethoxy group at the 6-position, and a methyl group at the 2-position create a unique molecule with potential applications as a key intermediate in the synthesis of more complex, pharmacologically active agents.

This guide provides a comprehensive overview of the known physicochemical properties of 4-Chloro-6-ethoxy-2-methylquinoline. Recognizing that this compound is often synthesized for specific research applications, this document goes beyond a simple data summary. It details the standard, field-proven experimental methodologies for determining its key physical properties and for robust structural characterization, offering a self-validating framework for researchers.

Core Physicochemical Properties

The fundamental identity of 4-Chloro-6-ethoxy-2-methylquinoline is established by the following properties. These values serve as the primary reference for confirming the successful synthesis and purity of the compound.

| Property | Value | Source |

| CAS Number | 66735-22-6 | |

| Molecular Formula | C₁₂H₁₂ClNO | |

| Molecular Weight | 221.68 g/mol | |

| Appearance | Solid | |

| InChI Key | MCHJXEBEWPNTSQ-UHFFFAOYSA-N | |

| SMILES | CCOc1ccc2nc(C)cc(Cl)c2c1 |

Experimental Determination of Physical Properties

For novel or custom-synthesized compounds, experimental verification of physical properties is a cornerstone of chemical characterization. It not only confirms identity but also provides crucial data for subsequent experimental design, including reaction setup, purification, and formulation.

Melting Point Determination

Causality and Expertise: The melting point is one of the most critical and accessible indicators of a solid compound's purity. A sharp, well-defined melting range is characteristic of a pure substance, whereas impurities typically depress and broaden this range. For a crystalline solid like 4-Chloro-6-ethoxy-2-methylquinoline, this measurement is the first line of quality control after synthesis.

Self-Validating Protocol (Capillary Method):

-

Sample Preparation: A small amount of the dry, crystalline compound is finely crushed and packed into a capillary tube to a height of 2-3 mm. Proper packing is essential for uniform heat transfer.

-

Instrument Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Rapid Heating (Scouting): The sample is heated rapidly to determine an approximate melting temperature.

-

Accurate Determination: A fresh sample is prepared. The apparatus is heated to approximately 20°C below the scouted melting point.

-

Slow Heating Ramp: The heating rate is then slowed to 1-2°C per minute to allow for thermal equilibrium between the sample and the thermometer.

-

Data Recording: The temperature at which the first liquid drop appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting "point" is reported as the T₁-T₂ range.

Solubility Analysis

Causality and Expertise: Understanding a compound's solubility profile is paramount for practical applications. It dictates the choice of solvents for chemical reactions, enables purification via recrystallization, and is a foundational parameter in drug development for formulation and bioavailability studies. A systematic screening across solvents of varying polarities provides a comprehensive profile.

Self-Validating Protocol (Semi-Quantitative Method):

-

Solvent Selection: A range of standard laboratory solvents is selected, covering the polarity spectrum (e.g., Water, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Hexane).

-

Sample Preparation: A fixed amount of the compound (e.g., 10 mg) is added to a standard volume of each solvent (e.g., 1 mL) in separate, labeled vials.

-

Equilibration: The vials are agitated (vortexed or sonicated) for a set period (e.g., 1-2 minutes) at a controlled temperature (e.g., 25°C).

-

Visual Observation: Each vial is visually inspected for the presence of undissolved solid.

-

Classification: The solubility is classified based on observation:

-

Soluble: No solid particles are visible.

-

Partially Soluble: Some solid has dissolved, but undissolved material remains.

-

Insoluble: The solid appears unchanged.

-

-

Confirmation: For "soluble" classifications, adding a further small amount of solute can confirm if the initial solution was saturated.

Structural Elucidation and Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous confirmation of the molecular structure. Each technique offers a unique piece of the structural puzzle, and together they form a self-validating system for identity confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality and Expertise: NMR is the most powerful tool for elucidating the precise structure of an organic molecule. ¹H NMR reveals the number and connectivity of hydrogen atoms, while ¹³C NMR maps the carbon skeleton. For 4-Chloro-6-ethoxy-2-methylquinoline, specific resonances are expected that, if present, definitively confirm its structure.

-

¹H NMR Predictions:

-

Ethoxy Group: A triplet (~1.4 ppm) for the -CH₃ group coupled to the -CH₂- group, and a quartet (~4.1 ppm) for the -O-CH₂- group coupled to the -CH₃ group.

-

Methyl Group: A singlet (~2.6 ppm) for the C2-methyl group, with no adjacent protons to couple with.

-

Aromatic Protons: Several distinct signals in the aromatic region (~7.0-8.5 ppm), with specific splitting patterns determined by their positions on the quinoline ring system.

-

-

¹³C NMR Predictions: Twelve distinct signals are expected, one for each unique carbon atom in the molecule, including signals for the ethoxy, methyl, and quinoline ring carbons.

Mass Spectrometry (MS)

Causality and Expertise: Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern. High-resolution mass spectrometry (HRMS) can determine the elemental formula with high accuracy. The presence of a chlorine atom provides a distinct isotopic signature that is a key validation point.

-

Expected Molecular Ion: The molecular ion peak (M⁺) should appear at an m/z (mass-to-charge ratio) corresponding to the molecular weight (221.68).

-

Isotopic Pattern: Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), a characteristic M+2 peak will be observed at m/z ≈ 223. This M+2 peak should have an intensity of approximately one-third that of the main M⁺ peak, providing definitive evidence for the presence of a single chlorine atom.

Infrared (IR) Spectroscopy

Causality and Expertise: IR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule. While it doesn't provide the detailed connectivity of NMR, it serves as a quick quality check to ensure the expected functional groups are present and certain starting materials are absent.

-

Expected Key Absorptions:

-

~3050-3100 cm⁻¹: Aromatic C-H stretching.

-

~2850-3000 cm⁻¹: Aliphatic C-H stretching from the methyl and ethoxy groups.

-

~1500-1600 cm⁻¹: Aromatic C=C and C=N ring stretching vibrations, characteristic of the quinoline core.

-

~1250 cm⁻¹: Aryl-O (ether) C-O stretching.

-

~700-850 cm⁻¹: C-Cl stretching.

-

Safety and Handling

Professional diligence requires treating all novel chemical compounds with appropriate caution. The available data for 4-Chloro-6-ethoxy-2-methylquinoline and related structures necessitates careful handling to minimize exposure.

GHS Hazard Classification:

-

Acute Toxicity 4, Oral (H302): Harmful if swallowed.

-

Serious Eye Damage 1 (H318): Causes serious eye damage.

Recommended Handling Protocols:

-

Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and nitrile gloves when handling the compound.[3][4]

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[5]

-

Handling: Avoid direct contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after use.[5]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated location away from incompatible materials such as strong oxidizing agents.[4]

References

-

PubChem. 4-Chloro-6-methoxy-2-methylquinoline. [Link]

-

PubChem. 4-Chloro-6,7-dimethoxyquinoline. [Link]

-

IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

-

International Journal for Modern Trends in Science and Technology. Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. [Link]

-

Novelty Journals. A REVIEW ON QUINOLINE AND ITS DERIVATIVES. [Link]

-

ResearchGate. (PDF) 4-Chloro-6,7-dimethoxyquinoline. [Link]

-

Biointerface Research in Applied Chemistry. Antibacterial Properties of Quinoline Derivatives: A Mini- Review. [Link]

Sources

4-Chloro-6-ethoxy-2-methylquinoline molecular weight

An In-depth Technical Guide to 4-Chloro-6-ethoxy-2-methylquinoline: Synthesis, Characterization, and Application in Modern Drug Discovery

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-6-ethoxy-2-methylquinoline, a heterocyclic building block of significant interest in medicinal chemistry and drug development. We delve into its fundamental physicochemical properties, explore a representative synthetic pathway with mechanistic insights, and contextualize its application as a key intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors. Furthermore, this document outlines robust analytical methodologies for its characterization and purity assessment, and details critical safety and handling protocols required for laboratory use. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this versatile scaffold in their research endeavors.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system is a privileged heterocyclic scaffold that forms the core of numerous natural products and synthetic pharmaceuticals.[1] Its rigid, planar structure and ability to engage in various non-covalent interactions make it an ideal template for designing molecules that can bind to biological targets with high affinity and specificity.[1] Quinoline derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2]

4-Chloro-6-ethoxy-2-methylquinoline belongs to this vital class of compounds. The presence of a chlorine atom at the 4-position is of particular synthetic utility; it acts as a versatile leaving group, enabling nucleophilic substitution reactions to introduce a wide array of functional groups.[3] This strategic functionalization is a cornerstone of modern drug design, allowing for the systematic optimization of a molecule's pharmacological properties. This guide will illuminate the technical considerations for working with this valuable intermediate.

Physicochemical Properties and Identification

A precise understanding of a compound's physical and chemical properties is foundational to its successful application in research and development. The key identifiers and properties of 4-Chloro-6-ethoxy-2-methylquinoline are summarized below.

| Property | Value | Source |

| Molecular Weight | 221.68 g/mol | [4] |

| Chemical Formula | C₁₂H₁₂ClNO | [4] |

| CAS Number | 66735-22-6 | [4] |

| Appearance | Solid | [4] |

| SMILES | CCOc1ccc2nc(C)cc(Cl)c2c1 | [4] |

| InChI Key | MCHJXEBEWPNTSQ-UHFFFAOYSA-N | [4] |

Synthesis and Mechanistic Rationale

While multiple synthetic routes to substituted quinolines exist, a common and effective approach involves the cyclization of an aniline derivative followed by functional group manipulation. The synthesis of 4-Chloro-6-ethoxy-2-methylquinoline can be logically extrapolated from established methods for analogous structures, such as its methoxy counterpart.[5][6] The proposed pathway involves a three-step process: (1) Cyclization, (2) Hydroxylation (Tautomerization), and (3) Chlorination.

Causality Behind Experimental Choices:

-

Starting Material Selection: 4-Ethoxyaniline is chosen as the starting material to install the desired C6-ethoxy substituent from the outset. Ethyl acetoacetate provides the three-carbon backbone required to form the second ring of the quinoline system.

-

Cyclization Catalyst: Polyphosphoric acid (PPA) or a strong acid like sulfuric acid is used to catalyze the intramolecular electrophilic aromatic substitution (the Conrad-Limpach or Combes reaction), which is a standard and robust method for quinoline synthesis.

-

Chlorination Reagent: Phosphorus oxychloride (POCl₃) is a highly effective and widely used reagent for converting hydroxyl groups on heteroaromatic rings (like the 4-hydroxyquinoline intermediate) into chlorides. The addition of a catalytic amount of N,N-Dimethylformamide (DMF) can accelerate this reaction by forming the reactive Vilsmeier reagent in situ.

Diagram of Proposed Synthetic Workflow

Caption: A logical three-step synthesis for 4-Chloro-6-ethoxy-2-methylquinoline.

Experimental Protocol (Representative)

This protocol is adapted from methodologies for similar quinoline derivatives and should be optimized for this specific target molecule.[5][6]

-

Step 1: Cyclization:

-

In a round-bottom flask equipped with a reflux condenser, combine 4-ethoxyaniline (1 molar equivalent) and ethyl acetoacetate (1.1 molar equivalents).

-

Heat the mixture, typically to 140-150°C, to drive the initial condensation and removal of water.

-

After the initial reaction, the intermediate is added to a pre-heated high-boiling point solvent (like diphenyl ether) or treated with a strong acid catalyst such as polyphosphoric acid and heated to a higher temperature (e.g., 250°C) to effect the intramolecular cyclization.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and precipitate the product by adding a non-polar solvent like hexane. Filter and wash the solid to obtain crude 4-hydroxy-6-ethoxy-2-methylquinoline.

-

-

Step 2: Chlorination:

-

Carefully add the crude 4-hydroxy-6-ethoxy-2-methylquinoline (1 molar equivalent) to an excess of phosphorus oxychloride (POCl₃, ~5-10 equivalents) in a flask equipped with a reflux condenser and a gas trap for HCl.

-

Add a catalytic amount of DMF (e.g., 0.1 equivalents).

-

Heat the mixture to reflux (approx. 110°C) for 1-2 hours, monitoring by TLC until the starting material is consumed.[6]

-

Cool the reaction mixture to room temperature and then slowly pour it onto crushed ice with vigorous stirring to quench the excess POCl₃.

-

Neutralize the acidic solution with a base (e.g., saturated sodium bicarbonate or ammonium hydroxide solution) until the product precipitates.

-

Filter the solid, wash thoroughly with water, and dry under vacuum to yield the crude 4-Chloro-6-ethoxy-2-methylquinoline. Further purification can be achieved by recrystallization or column chromatography.

-

Application in Drug Discovery: A Key PI3K/mTOR Intermediate

Substituted quinolines are critical intermediates in the synthesis of kinase inhibitors. The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many human cancers.[5][6] Consequently, inhibitors of this pathway are a major focus of modern oncology drug discovery.

4-Chloro-6-methoxy-2-methylquinoline derivatives have been explicitly identified as key intermediates for synthesizing potent PI3K/mTOR inhibitors.[5][6] The 4-chloro position serves as the reactive handle to introduce complex amine-containing side chains, which are often essential for binding to the kinase active site. The 6-ethoxy group on the target molecule can modulate physicochemical properties like solubility and metabolic stability, and can form key interactions within the target protein's binding pocket.

Diagram of PI3K/mTOR Signaling Context

Caption: Role of quinoline inhibitors in the PI3K/mTOR cancer pathway.

Analytical Characterization and Quality Control

Confirming the identity and purity of 4-Chloro-6-ethoxy-2-methylquinoline is paramount. A combination of spectroscopic and chromatographic techniques provides a self-validating system for quality control.

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural Elucidation | Signals corresponding to the ethoxy group (triplet and quartet), methyl group (singlet), and distinct aromatic protons on the quinoline core. |

| Mass Spectrometry (MS) | Molecular Weight Confirmation | An ion peak corresponding to the molecular weight (221.68 Da), with a characteristic isotopic pattern for a monochlorinated compound (M+2 peak at ~33% of the M peak).[7] |

| HPLC-UV | Purity Assessment | A single major peak at a specific retention time. Purity is calculated from the peak area percentage. |

| Elemental Analysis | Elemental Composition | Percentage of C, H, Cl, N, and O should match theoretical values. |

General HPLC-UV Protocol for Purity Analysis

This protocol serves as a starting point for method development.[8]

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of Acetonitrile and Water (both may contain 0.1% formic acid or trifluoroacetic acid to improve peak shape).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Scan for optimal wavelength (e.g., 254 nm or a wavelength of maximum absorbance).

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., Acetonitrile or Methanol) at approximately 1 mg/mL. Dilute to a working concentration of ~0.1 mg/mL.

-

Injection Volume: 10 µL.

-

Analysis: Inject the sample and integrate the peak areas to determine purity. The method should be validated for linearity, accuracy, and precision.[8]

Diagram of Analytical Workflow

Caption: A standard workflow for the analytical validation of the final product.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is non-negotiable. 4-Chloro-6-ethoxy-2-methylquinoline, like many chlorinated heterocyclic compounds, requires careful handling.

GHS Hazard Classification: Based on data for analogous compounds, this chemical should be handled as, at a minimum:

-

Acute Toxicity, Oral: Harmful if swallowed.[4]

-

Serious Eye Damage/Irritation: Causes serious eye damage.[4]

-

Skin Corrosion/Irritation: May cause skin irritation.

-

Respiratory Irritation: May cause respiratory irritation.

Mandatory Safety Protocols:

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or chemical splash goggles.[9][10]

-

Engineering Controls: Handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[9][10] Ensure an eyewash station and safety shower are immediately accessible.[11]

-

Handling: Avoid creating dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[9][10]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter the sewer system.

Conclusion

4-Chloro-6-ethoxy-2-methylquinoline is a strategically functionalized building block with significant potential in the field of drug discovery. Its utility is primarily derived from the reactive 4-chloro position, which allows for its incorporation into more complex molecular architectures targeting critical disease pathways like PI3K/mTOR. A thorough understanding of its synthesis, analytical characterization, and stringent safety protocols, as detailed in this guide, is essential for its effective and safe utilization in the research and development of next-generation therapeutics.

References

-

Atlantis Press. (n.d.). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Retrieved from [Link]

-

Zhao, L., et al. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-6-methoxy-2-methylquinoline. Retrieved from [Link]

-

MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Retrieved from [Link]

-

MHLW. (n.d.). Analytical Method for Ethoxyquin (Animal and Fishery Products). Retrieved from [Link]

-

Wu, M. (2011). 4-Chloro-6,7-dimethoxyquinoline. ResearchGate. Retrieved from [Link]

-

Al-Ostoot, F. H., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. Retrieved from [Link]

-

El-Gamal, M. I., et al. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. PubMed Central. Retrieved from [Link]

-

MDPI. (n.d.). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. Retrieved from [Link]

- Google Patents. (n.d.). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.

Sources

- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue [mdpi.com]

- 4. 4-Chloro-6-ethoxy-2-methylquinoline AldrichCPR 66735-22-6 [sigmaaldrich.com]

- 5. atlantis-press.com [atlantis-press.com]

- 6. researchgate.net [researchgate.net]

- 7. 4-Chloro-6-methoxy-2-methylquinoline | C11H10ClNO | CID 610114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Structure Elucidation of 4-Chloro-6-ethoxy-2-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive, technically-grounded methodology for the complete structure elucidation of 4-Chloro-6-ethoxy-2-methylquinoline, a heterocyclic compound of interest in medicinal chemistry and materials science. We will move beyond a simple checklist of analytical techniques, instead focusing on the strategic integration of data to build an unassailable structural proof. Every analytical choice is justified, and every piece of data is cross-validated, reflecting a field-proven approach to molecular characterization.

The Strategic Imperative: Why a Multi-faceted Approach is Non-Negotiable

Confirming the identity and purity of a novel or synthesized compound like 4-Chloro-6-ethoxy-2-methylquinoline is the bedrock of all subsequent research and development. A flawed structural assignment can lead to misinterpreted biological data, wasted resources, and irreproducible results. Therefore, we will employ a synergistic combination of synthetic context, mass spectrometry, infrared spectroscopy, and a suite of nuclear magnetic resonance (NMR) techniques. This integrated workflow ensures not just a proposed structure, but a validated and confirmed molecular identity.

Synthetic Context: Understanding the Genesis of the Molecule

A robust structure elucidation begins with a clear understanding of the synthetic pathway. This knowledge allows us to anticipate potential side-products and impurities that could complicate spectral interpretation. A plausible and efficient synthesis of 4-Chloro-6-ethoxy-2-methylquinoline proceeds via a well-established route for quinoline derivatives.

A likely synthetic pathway involves the cyclization of 4-ethoxyaniline with ethyl acetoacetate to form the corresponding 4-hydroxyquinoline intermediate, followed by chlorination.

Experimental Protocol: Synthesis of 4-Chloro-6-ethoxy-2-methylquinoline

Step 1: Synthesis of 6-Ethoxy-2-methylquinolin-4-ol

-

In a round-bottom flask, combine 4-ethoxyaniline and ethyl acetoacetate.

-

Slowly add a dehydrating agent such as polyphosphoric acid while stirring.

-

Heat the mixture at a specified temperature to drive the cyclization reaction.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction mixture with ice water and neutralize to precipitate the product.

-

Filter, wash, and dry the crude 6-ethoxy-2-methylquinolin-4-ol.

Step 2: Chlorination to 4-Chloro-6-ethoxy-2-methylquinoline

-

Suspend the dried 6-ethoxy-2-methylquinolin-4-ol in phosphorus oxychloride (POCl₃).[1]

-

Optionally, a catalytic amount of a tertiary amine or DMF can be added to facilitate the reaction.

-

Reflux the mixture until TLC indicates the complete consumption of the starting material. The mechanism of this chlorination is believed to involve the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion.

-

Carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice.

-

Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the crude product.

-

Filter, wash thoroughly with water, and dry the crude 4-Chloro-6-ethoxy-2-methylquinoline.

-

Purify the final product by recrystallization or column chromatography.

This synthetic context is crucial as it informs our expectations for the final structure and potential byproducts.

The Analytical Workflow: A Symphony of Spectroscopic Techniques

The following sections detail the application and interpretation of key analytical techniques in a logical sequence, where each step builds upon the last to construct a complete structural picture.

Caption: A logical workflow for the structure elucidation of 4-Chloro-6-ethoxy-2-methylquinoline.

Mass Spectrometry (MS): The Molecular Blueprint

High-Resolution Mass Spectrometry (HRMS) is the first port of call to determine the elemental composition of the purified compound.

-

Expected Molecular Ion: For C₁₂H₁₂ClNO, the expected monoisotopic mass is approximately 221.0607 g/mol .

-

Isotopic Pattern: A crucial piece of evidence for the presence of a chlorine atom is the characteristic M+2 peak. Due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes (approximately 3:1 ratio), we expect to see two molecular ion peaks separated by 2 m/z units, with the M+2 peak having roughly one-third the intensity of the M+ peak.[2]

-

Fragmentation Analysis: Electron Impact (EI) or Electrospray Ionization (ESI) MS/MS can provide valuable structural information. Based on related methoxyquinolines, we can anticipate key fragmentation pathways.[3]

| Predicted m/z | Proposed Fragment | Significance |

| 221/223 | [M]⁺ | Molecular ion, confirming the molecular weight and presence of one chlorine atom. |

| 206/208 | [M - CH₃]⁺ | Loss of a methyl radical from the quinoline ring or ethoxy group. |

| 193/195 | [M - C₂H₄]⁺ | Loss of ethene from the ethoxy group via a McLafferty-type rearrangement. |

| 178 | [M - Cl]⁺ | Loss of the chlorine atom. |

Infrared (IR) Spectroscopy: Identifying the Functional Landscape

IR spectroscopy provides a rapid and non-destructive method to identify the key functional groups present in the molecule.

-

Aromatic C-H Stretching: Peaks are expected in the region of 3000-3100 cm⁻¹.

-

Aliphatic C-H Stretching: The methyl and ethyl groups will show stretching vibrations in the 2850-3000 cm⁻¹ region.

-

C=C and C=N Stretching: The quinoline ring system will exhibit a series of characteristic sharp absorptions between 1450 and 1650 cm⁻¹.[4][5]

-

C-O Stretching: A strong absorption corresponding to the aryl-alkyl ether linkage of the ethoxy group is expected around 1200-1250 cm⁻¹.

-

C-Cl Stretching: A peak in the fingerprint region, typically between 600 and 800 cm⁻¹, can be attributed to the C-Cl bond.

-

Out-of-Plane Bending: The substitution pattern on the aromatic rings can be inferred from the C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ region.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic |

| 2980-2850 | C-H Stretch | Aliphatic (CH₃, CH₂CH₃) |

| 1620-1450 | C=C and C=N Stretch | Quinoline Ring |

| 1250-1200 | C-O Stretch | Aryl-Alkyl Ether |

| 850-750 | C-H Bending (oop) | Substituted Aromatic |

| 750-650 | C-Cl Stretch | Aryl Halide |

¹H and ¹³C NMR Spectroscopy: Probing the Atomic Environments

One-dimensional NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom in the molecule.

Predicted ¹H NMR Spectrum (in CDCl₃):

-

Ethoxy Group: A triplet at approximately 1.5 ppm (3H, -OCH₂CH ₃) and a quartet at around 4.2 ppm (2H, -OCH ₂CH₃).

-

Methyl Group: A singlet at roughly 2.6 ppm (3H, Ar-CH ₃).

-

Aromatic Protons: The quinoline ring protons will appear in the aromatic region (7.0-8.5 ppm). Based on the substitution pattern, we would expect:

-

A singlet for the proton at position 3.

-

A singlet for the proton at position 5.

-

A doublet of doublets for the proton at position 7.

-

A doublet for the proton at position 8.

-

Predicted ¹³C NMR Spectrum (in CDCl₃):

-

Ethoxy Group: Signals around 15 ppm (-OCH₂C H₃) and 64 ppm (-OC H₂CH₃).

-

Methyl Group: A signal at approximately 25 ppm (Ar-C H₃).

-

Aromatic and Heteroaromatic Carbons: The nine carbons of the quinoline ring will resonate between 100 and 160 ppm. The carbon bearing the chlorine (C4) will be significantly deshielded.

| Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| -CH₃ (on quinoline) | ~2.6 (s, 3H) | ~25 |

| -OCH₂CH₃ | ~4.2 (q, 2H) | ~64 |

| -OCH₂CH₃ | ~1.5 (t, 3H) | ~15 |

| Aromatic-H | 7.0 - 8.5 | 100 - 160 |

2D NMR Spectroscopy: Connecting the Dots

Two-dimensional NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.[6][7][8][9]

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. We would expect to see correlations between the -OCH ₂- and -CH ₃ protons of the ethoxy group, and among the coupled protons on the benzene ring portion of the quinoline core.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the definitive assignment of each protonated carbon signal in the ¹³C NMR spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful tool for elucidating the overall carbon skeleton. It shows correlations between protons and carbons that are two or three bonds away. Key expected HMBC correlations for 4-Chloro-6-ethoxy-2-methylquinoline would include:

-

Correlations from the methyl protons to C2 and C3 of the quinoline ring.

-

Correlations from the ethoxy methylene protons to C6 of the quinoline ring.

-

Correlations from the aromatic protons to neighboring carbons, confirming their positions on the rings.

-

Caption: Predicted key HMBC correlations for 4-Chloro-6-ethoxy-2-methylquinoline.

Final Structure Confirmation and Data Archiving

The culmination of this multi-faceted analytical approach provides an unambiguous structural assignment for 4-Chloro-6-ethoxy-2-methylquinoline. The molecular formula is established by HRMS, the functional groups are identified by IR, and the precise arrangement of atoms and their connectivity are determined by a combination of 1D and 2D NMR techniques.

It is imperative that all raw and processed analytical data be meticulously documented and archived. This includes instrument parameters, processing software versions, and detailed interpretations. This practice ensures the integrity and reproducibility of the research, forming a solid foundation for any future work with this compound.

References

-

Pomfret, A. et al. (2018). Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. [Link]

-

Bak, D. R. et al. (2011). POCl3 chlorination of 4-quinazolones. PubMed. [Link]

-

Zhao, L. et al. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. ResearchGate. [Link]

-

Clugston, D. M., & MacLean, D. B. (1966). Mass spectra of oxygenated quinolines. Canadian Journal of Chemistry, 44(7), 781–790. [Link]

-

Hudgins, D. M. et al. (2005). The 3800-550 cm-1 (2.63-18.18 m) IR spectra of quinoline (C9H7N)... ResearchGate. [Link]

-

Empa. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

-

ResearchGate. POCl3 Chlorination of 4-Quinazolones. [Link]

-

Szymański, S. et al. (2021). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. MDPI. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Zhao, L. et al. (2016). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press. [Link]

-

Nanalysis. (2019). 2D NMR Experiments - HETCOR. [Link]

-

Aly, A. A. et al. (2022). One, 6-Ethyl-4-Hydroxy-2 H-Pyrano[3,2-c]Quinoline-2,5(6H)-Dione, (E. HELDA - University of Helsinki. [Link]

-

ResearchGate. FTIR spectra of quinoline derivative (Q), imidazole derivative (IMD), and Benzoxazine (Bz-A) monomer. [Link]

-

YouTube. (2023). Chloro pattern in Mass Spectrometry. [Link]

-

Semantic Scholar. POCl3 chlorination of 4-quinazolones. [Link]

-

YouTube. (2017). How to predict the 13C NMR spectrum of a compound. [Link]

- Google Patents. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.

-

NASA Astrophysics Data System. Mid-IR Spectra of Quinoline and Phenanthridine in H 2 O and Ar. [Link]

-

MDPI. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

-

PubMed Central. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. [Link]

-

ResearchGate. Infrared-spectra and normal-coordinate analysis of quinoline and quinoline complexes. [Link]

-

Chemistry LibreTexts. (2023). Two Dimensional Heteronuclear NMR Spectroscopy. [Link]

-

PubMed. (2010). Spectroscopic characterization and photoinduced processes of 4-oxoquinoline derivatives. [Link]

-

YouTube. (2021). 108 Problem Solving Predicting NMR Spectra of Molecule. [Link]

-

Chemguide. mass spectra - the M+2 peak. [Link]

-

MDPI. (2004). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. [Link]

-

PubMed. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. [Link]

-

Semantic Scholar. Deciding which is the best 1H NMR predictor for organic compounds using statistical tools. [Link]

-

MDPI. (2018). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. [Link]

-

ResearchGate. Is there a good program to calculate (predict) 13C-chemical shifts of low molecular weight compounds (e.g. calcein)?. [Link]

-

YouTube. (2021). How to predict 1H/ 13C NMR shifts | Easy way | Solve any molecule. [Link]

-

YouTube. (2021). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. [Link]

-

MDPI. (2022). 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. [Link]

Sources

- 1. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. researchgate.net [researchgate.net]

- 5. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 8. 2D NMR Experiments - HETCOR — Nanalysis [nanalysis.com]

- 9. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]

The Quinoline Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The quinoline scaffold, a bicyclic aromatic heterocycle, stands as a privileged structure in medicinal chemistry, underpinning the development of a remarkable array of therapeutic agents. Its unique physicochemical properties and versatile synthetic accessibility have enabled its incorporation into drugs targeting a wide spectrum of diseases, from infectious maladies like malaria to complex conditions such as cancer. This technical guide provides a comprehensive overview of the quinoline core, intended for researchers, scientists, and professionals engaged in drug discovery and development. We will delve into the fundamental chemistry of quinoline, explore its synthesis through both classical and contemporary methodologies, and elucidate its multifaceted roles in medicine with a focus on the causal relationships between molecular structure and biological activity. This guide is designed to be a self-validating resource, with detailed experimental protocols, quantitative data summaries, and mechanistic pathway diagrams to empower the reader in their pursuit of novel quinoline-based therapeutics.

The Quinoline Core: Physicochemical Properties and Synthetic Foundations

Quinoline, with the chemical formula C₉H₇N, is a colorless, hygroscopic liquid with a characteristic odor. Structurally, it consists of a benzene ring fused to a pyridine ring. This fusion imparts a unique electronic distribution, making it a weak tertiary base with a pKa of approximately 4.85.[1] Its lipophilicity, often expressed as a LogP value of around 2.04, is a critical parameter influencing its pharmacokinetic profile.[1] These fundamental properties are key considerations in the design of quinoline-based drugs, as they dictate solubility, membrane permeability, and interactions with biological targets.[2]

Synthesis of the Quinoline Scaffold: From Classical Reactions to Modern Catalysis

The construction of the quinoline ring system has been a subject of extensive research for over a century, leading to a rich portfolio of synthetic methodologies. These can be broadly categorized into classical named reactions and modern transition-metal-catalyzed approaches.

Classical Synthesis Methods:

Several named reactions form the bedrock of quinoline synthesis, each offering a distinct pathway to substituted quinoline derivatives. These methods, while foundational, often require harsh reaction conditions.

-

Skraup-Doebner-von Miller Synthesis: This is one of the most well-known methods for synthesizing quinolines. It involves the reaction of an aniline with an α,β-unsaturated carbonyl compound, typically generated in situ from glycerol or an aldehyde/ketone. The reaction is catalyzed by a strong acid, such as sulfuric acid, and an oxidizing agent.[1][3] The mechanism is complex and thought to involve a series of conjugate additions, cyclizations, and dehydration/oxidation steps.[4]

-

Combes Quinoline Synthesis: This method involves the reaction of an aniline with a β-diketone in the presence of an acid catalyst to form a Schiff base, which then undergoes thermal cyclization and dehydration to yield the quinoline.[5]

-

Friedländer Synthesis: This reaction provides a straightforward route to substituted quinolines through the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., another ketone or an ester) in the presence of a base or acid catalyst.[5]

Modern Synthetic Approaches:

Contemporary organic synthesis has introduced milder and more efficient methods for quinoline construction, often employing transition-metal catalysis. These methods offer greater functional group tolerance and regioselectivity.[4][6] Palladium, copper, and iron catalysts are frequently used to facilitate C-C and C-N bond formations in the construction of the quinoline ring.[6] Nanocatalysts are also emerging as a green and efficient alternative for quinoline synthesis.[6]

Below is a generalized workflow for a classical quinoline synthesis, such as the Doebner-von Miller reaction.

Caption: Generalized workflow of a classical quinoline synthesis.

Therapeutic Applications of Quinoline Scaffolds

The versatility of the quinoline scaffold is evident in its wide range of therapeutic applications.[7] By modifying the substitution pattern on the quinoline ring, medicinal chemists can fine-tune the pharmacological activity to target various diseases.

Antimalarial Agents: A Historical Triumph and Ongoing Battle

Quinolines are historically significant as antimalarial drugs, with quinine, isolated from the bark of the Cinchona tree, being the first effective treatment for malaria. Synthetic 4-aminoquinolines, such as chloroquine, were later developed and became frontline therapies.

Mechanism of Action: The primary mechanism of action of 4-aminoquinoline antimalarials involves the inhibition of hemozoin biocrystallization in the malaria parasite, Plasmodium falciparum. The parasite digests hemoglobin in its food vacuole, releasing toxic free heme. To protect itself, the parasite polymerizes the heme into an inert crystalline substance called hemozoin. Quinoline drugs accumulate in the acidic food vacuole and cap the growing hemozoin crystal, preventing further polymerization. The buildup of free heme leads to oxidative stress and parasite death.

Anticancer Agents: A Multifaceted Approach to Oncology

Quinoline derivatives have emerged as a significant class of anticancer agents, exhibiting a variety of mechanisms to combat tumor growth and proliferation.[3][8]

Key Anticancer Mechanisms:

-

Tyrosine Kinase Inhibition: Many quinoline-based drugs function as inhibitors of tyrosine kinases, enzymes that play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival.[3] By blocking the activity of kinases such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), these drugs can halt tumor progression.[3]

-

Tubulin Polymerization Inhibition: Some quinoline derivatives disrupt the dynamics of microtubules, which are essential components of the cytoskeleton involved in cell division.[9] By inhibiting the polymerization of tubulin, the protein subunit of microtubules, these agents arrest the cell cycle at the G2/M phase, leading to apoptosis.[9]

-

Topoisomerase Inhibition: Topoisomerases are enzymes that regulate the topology of DNA during replication and transcription. Certain quinoline compounds act as topoisomerase inhibitors, leading to DNA damage and cell death in rapidly dividing cancer cells.[1]

Below is a simplified representation of a signaling pathway targeted by quinoline-based tyrosine kinase inhibitors.

Caption: Simplified signaling pathway targeted by quinoline kinase inhibitors.

Antibacterial and Antiviral Agents

The quinoline scaffold is also present in a number of antibacterial and antiviral drugs.

-

Antibacterial Activity: Fluoroquinolones are a major class of synthetic broad-spectrum antibacterial drugs. Their primary mechanism of action is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[10]

-

Antiviral Activity: Quinoline derivatives have shown promise against a range of viruses, including HIV, hepatitis C virus, and even SARS-CoV-2.[11] Their mechanisms of action in this context are diverse and often target specific viral enzymes or cellular pathways required for viral replication.

Drug Design, SAR, and Clinical Significance

The development of effective quinoline-based drugs relies heavily on understanding the structure-activity relationship (SAR), which describes how the chemical structure of a molecule relates to its biological activity.

Structure-Activity Relationship (SAR) Insights

-

Antimalarial 4-Aminoquinolines: For antimalarial activity, a 7-chloro substituent on the quinoline ring is crucial for the activity of chloroquine. The nature and length of the aminoalkyl side chain at the 4-position significantly influence efficacy and resistance profiles.

-

Anticancer Derivatives: The SAR for anticancer quinolines is highly dependent on the specific target. For tyrosine kinase inhibitors, specific substitutions on the quinoline ring are required for optimal binding to the ATP-binding pocket of the kinase.

FDA-Approved Quinoline Drugs

The clinical success of the quinoline scaffold is underscored by the number of FDA-approved drugs that contain this core structure.

| Drug Name | Therapeutic Class | Indication |

| Chloroquine | Antimalarial | Malaria |

| Hydroxychloroquine | Antimalarial, DMARD | Malaria, Rheumatoid Arthritis, Lupus |

| Mefloquine | Antimalarial | Malaria |

| Ciprofloxacin | Antibiotic (Fluoroquinolone) | Bacterial Infections |

| Levofloxacin | Antibiotic (Fluoroquinolone) | Bacterial Infections |

| Bosutinib | Anticancer (Tyrosine Kinase Inhibitor) | Chronic Myeloid Leukemia |

| Cabozantinib | Anticancer (Tyrosine Kinase Inhibitor) | Medullary Thyroid Cancer, Renal Cell Carcinoma |

| Lenvatinib | Anticancer (Tyrosine Kinase Inhibitor) | Thyroid Cancer, Renal Cell Carcinoma |

| Neratinib | Anticancer (Tyrosine Kinase Inhibitor) | Breast Cancer |

| Tafenoquine | Antimalarial | Malaria |

| Bedaquiline | Antitubercular | Tuberculosis |

| A selection of FDA-approved drugs containing the quinoline scaffold.[12][13][14] |

Experimental Protocols: A Practical Guide

To facilitate research in this area, we provide detailed, step-by-step methodologies for key experiments.

Synthesis Protocol: A Modified Skraup-Doebner-von Miller Reaction

This protocol describes a general procedure for the synthesis of a substituted quinoline derivative.

Materials:

-

Aniline derivative (10 mmol)

-

α,β-Unsaturated aldehyde or ketone (12 mmol)

-

Concentrated sulfuric acid (20 mL)

-

Nitrobenzene (as an oxidizing agent, 5 mL)

-

Glycerol (if generating the α,β-unsaturated carbonyl in situ, 30 mmol)

-

Round-bottom flask, reflux condenser, heating mantle, and standard glassware

Procedure:

-

Carefully add the concentrated sulfuric acid to the aniline derivative in a round-bottom flask, with cooling in an ice bath.

-

Slowly add the glycerol (or the α,β-unsaturated carbonyl compound) to the mixture with continuous stirring.

-

Add the nitrobenzene to the reaction mixture.

-

Attach a reflux condenser and heat the mixture gently at first, then more strongly (typically 120-130°C) for 2-3 hours. The reaction is exothermic and may require initial cooling.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully pour the cooled mixture into a large volume of cold water with stirring.

-

Neutralize the acidic solution with a concentrated sodium hydroxide solution until it is alkaline. This will precipitate the crude quinoline derivative.

-

Isolate the crude product by filtration or steam distillation.

-

Purify the product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

-

Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.

Materials:

-

Cancer cell line of interest (e.g., MCF-7 for breast cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well microtiter plates

-

Quinoline derivative to be tested (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[5]

-

Prepare serial dilutions of the quinoline derivative in the cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a positive control (a known anticancer drug).

-

Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

-

After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 2-4 hours.[5] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]

-

Gently shake the plate for a few minutes to ensure complete dissolution.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[8]

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Conclusion and Future Perspectives

The quinoline scaffold has undeniably earned its status as a "privileged" structure in medicinal chemistry. Its journey from a natural antimalarial to a versatile core for a multitude of synthetic drugs is a testament to its enduring value. The continued exploration of novel synthetic methodologies, coupled with a deeper understanding of its interactions with biological targets, will undoubtedly lead to the development of new and improved quinoline-based therapeutics. As our knowledge of disease pathways becomes more sophisticated, the ability to rationally design and synthesize quinoline derivatives with precise biological activities will be a powerful tool in the fight against a wide range of human ailments. The future of quinoline in medicinal chemistry is bright, with ongoing research promising to unlock even more of its therapeutic potential.

References

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. Retrieved January 26, 2026, from [Link]

- Ilakiyalakshmi, M., & Napoleon, A. A. (2023). Review on recent development of quinoline for anticancer activities. Future Journal of Pharmaceutical Sciences, 9(1), 1-20.

- The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (2022).

- Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research, 77(1), 127-135.

-

Synthesis of quinolines. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]

- Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. (2024). Pharmaceuticals, 17(2), 180.

- Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. (2024). ACS Omega.

- Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. (2023). Molecules, 28(1), 1-16.

-

Protocol for the synthesis of quinoline derivatives. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

- DNA Gyrase as a Target for Quinolones. (2022). Antibiotics, 11(1), 1-20.

- State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions. (2024). RSC Publishing.

- Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. (2024). RSC Publishing.

- Synthetic and medicinal perspective of quinolines as antiviral agents. (2021). European Journal of Medicinal Chemistry, 215, 113281.

-

List of Common Quinolones + Uses, Types & Side Effects. (2024, February 15). Drugs.com. Retrieved January 26, 2026, from [Link]

- Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (2021). Molecules, 26(16), 4945.

- Cell Viability Assays. (2013, May 1). In Assay Guidance Manual.

-

Tips for Illustrating Biological Pathways. (2023, July 14). YouTube. Retrieved January 26, 2026, from [Link]

- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2024). RSC Advances, 14(1), 1-20.

- Antibacterial Properties of Quinoline Derivatives: A Mini- Review. (2021). Biointerface Research in Applied Chemistry, 12(5), 6078-6092.

-

VEGF signaling pathway. (2023, January 22). Proteopedia. Retrieved January 26, 2026, from [Link]

-

Fluoroquinolone Drugs. (n.d.). FLUOROQUINOLONE TOXICITY STUDY, NFP. Retrieved January 26, 2026, from [Link]

- In Silico Molecular Docking and ADMET Analysis of Quinoline Compounds as Anti-SARS-CoV-2 Agents. (2024). ACS Omega.

- Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy. (2021). Acta Pharmaceutica Sinica B, 11(8), 2215-2234.

- Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. (2018). ACS infectious diseases, 4(12), 1693–1701.

-

(PDF) Synthesis, antimicrobial, antioxidant, and ADMET studies of quinoline derivatives. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

- Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022). Journal of Molecular Structure, 1265, 133407.

-

Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map. (n.d.). Bio-Rad. Retrieved January 26, 2026, from [Link]

- Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. (2024). RSC Advances, 14(1), 1-20.

-

FDA-approved quinoline/quinolone-based drugs. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

-

Molecular Pathway Figure Generator. (2023, October 26). Reddit. Retrieved January 26, 2026, from [Link]

-

Graphical representation of tubulin polymerization inhibition effect of compounds 4 and 7 at their IC50 (μM). (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

- Molecular Docking, Drug-likeness Studies and ADMET Prediction of Quinoline Imines for Antimalarial Activity. (2019). Sci Forschen.

-

VEGF Signaling Pathway. (n.d.). ClinPGx. Retrieved January 26, 2026, from [Link]

- THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. (n.d.). Journal of the American Chemical Society.

- Synthesis, characterization, in silico and in vitro antimicrobial evaluation of some quinoline derivatives. (2024). Journal of Molecular Structure, 1298, 137025.

-

What are Tubulin inhibitors and how do they work?. (2024, June 21). Patsnap Synapse. Retrieved January 26, 2026, from [Link]

- Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. (2024). Synlett.

-

Pathway Enrichment Analysis plots: easy R tutorial. (2023, August 9). YouTube. Retrieved January 26, 2026, from [Link]

-

Easy R tutorial: pathway enrichment analysis plots. (n.d.). biostatsquid.com. Retrieved January 26, 2026, from [Link]

- Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (2021). Molecules, 26(16), 4945.

- Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (2023). Molecules, 28(1), 1-20.

- Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. (2024). Pharmaceuticals, 17(2), 180.

-

VEGF Signaling Pathway. (n.d.). Cusabio. Retrieved January 26, 2026, from [Link]

-

Popular Quinolone Antibiotics List, Drug Prices and Medication Information. (n.d.). GoodRx. Retrieved January 26, 2026, from [Link]

-

(PDF) QSAR, molecular docking and ADMET studies of Quinoline, Isoquinoline and Quinazoline derivatives against Plasmodium falciparum malaria. (2022, July 1). ResearchGate. Retrieved January 26, 2026, from [Link]

-

Easy-to-Grasp Explanations: Microtubules Inhibitors Demystified!, updated.【Pharmacology】. (2024, March 20). YouTube. Retrieved January 26, 2026, from [Link]

-

Quinoline synthesis methods: Skraup reaction (A); Doebner reaction (B);... (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

-

Table 2 : IC50 values for synthesized compounds against cancer cell lines. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

- Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. (2019). Molecules, 24(23), 4335.

- SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME QUINOLINE DERIVATIVES. (2016). International Journal of Pharmacy and Pharmaceutical Sciences, 8(6), 1-5.

Sources

- 1. iipseries.org [iipseries.org]

- 2. researchgate.net [researchgate.net]

- 3. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. atcc.org [atcc.org]

- 6. texaschildrens.org [texaschildrens.org]

- 7. youtube.com [youtube.com]

- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 9. Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. fq100.org [fq100.org]

- 13. researchgate.net [researchgate.net]

- 14. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

Application Notes & Protocols for the Friedländer Synthesis of Substituted Quinolines

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Relevance of the Friedländer Synthesis in Modern Chemistry

First reported by Paul Friedländer in 1882, the Friedländer synthesis is a robust and straightforward method for the construction of the quinoline scaffold.[1][2] This reaction involves the acid- or base-catalyzed cyclocondensation of an o-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group.[3] The quinoline motif is a cornerstone in medicinal chemistry, appearing in a wide array of pharmacologically active compounds, including antimalarials, antibacterials, and anticancer agents.[4] Its continued importance in drug discovery and materials science underscores the need for a comprehensive understanding of the practical application of the Friedländer synthesis.[5]

This guide provides an in-depth analysis of the Friedländer synthesis, from its core mechanistic principles to detailed, field-proven protocols. It is designed to equip researchers with the knowledge to not only successfully execute this reaction but also to troubleshoot common issues and rationally select conditions for the synthesis of highly functionalized, substituted quinolines.

Mechanistic Insights: Controlling the Reaction Pathway

The Friedländer synthesis can proceed through two primary mechanistic pathways, the choice of which is often dictated by the reaction conditions (acidic vs. basic catalysis).[6] Understanding these pathways is critical for optimizing reaction outcomes and predicting potential side products.

A key feature of the Friedländer synthesis is the initial condensation reaction. Under both acidic and basic conditions, the reaction typically begins with a slow intermolecular aldol condensation between the o-aminoaryl carbonyl compound and the α-methylene carbonyl compound.[7] This is followed by a rapid cyclization and dehydration to form the quinoline ring.[3][7]

Alternatively, particularly under acidic conditions, the reaction can proceed via the initial formation of a Schiff base, followed by an intramolecular aldol-type condensation and subsequent elimination to yield the final quinoline product.[6]

Caption: Reaction mechanism of the Friedländer synthesis.

Experimental Design and Protocol Optimization

The success of a Friedländer synthesis is highly dependent on the careful selection of reactants, catalyst, solvent, and temperature. Traditional methods often relied on harsh conditions, such as high temperatures and strong acids or bases, which can lead to lower yields and side reactions.[3] Modern approaches have introduced a variety of milder and more efficient catalytic systems.[8]

Catalyst Selection: A Comparative Overview

The choice of catalyst is a critical parameter that can significantly influence reaction rate, yield, and in some cases, regioselectivity. The following table provides a comparison of commonly used catalysts.

| Catalyst Type | Examples | Typical Conditions | Advantages | Disadvantages |

| Brønsted Acids | p-TsOH, H₂SO₄ | Solvent-free, 80-120°C | Inexpensive, readily available | Harsh conditions, potential for side reactions |

| Lewis Acids | ZnCl₂, Sc(OTf)₃, Zr(OTf)₄ | Ethanol/water, 60°C | Milder conditions, good yields | Can be moisture sensitive, cost |

| Bases | KOH, KOtBu, DBU | Ethanol or Toluene, reflux | Effective for specific substrates | Can promote self-condensation of ketones |

| Heterogeneous | Amberlyst-15, Nanocrystalline Sulfated Zirconia | Ethanol, reflux | Recyclable, easy work-up | May have lower activity than homogeneous catalysts |

| Modern Catalysts | Gold (Au) catalysts, Ionic Liquids | Milder temperatures | High efficiency, can improve regioselectivity | High cost, specialized handling |

This table is a synthesis of data from multiple sources.[2][3][4]

Causality in Experimental Choices:

-

Solvent Selection : The choice of solvent is intrinsically linked to the catalyst system. For acid-catalyzed reactions, polar aprotic solvents like dichloromethane (DCM) or chlorobenzene are often employed.[3] In contrast, base-mediated reactions are frequently carried out in non-polar solvents such as toluene to minimize side reactions.[3] Recent developments have also demonstrated the efficacy of green solvents like water or solvent-free conditions, particularly with catalysts like p-toluenesulfonic acid.[3][9]

-

Temperature Control : While traditional protocols often utilize reflux conditions, many modern catalytic systems allow for significantly lower reaction temperatures.[3] Lowering the temperature can be crucial for improving the selectivity of the reaction and preventing the degradation of sensitive starting materials or products.[8]

-

Regioselectivity with Asymmetric Ketones : A significant challenge in the Friedländer synthesis arises when using asymmetric ketones, which can lead to the formation of regioisomers. The choice of catalyst and reaction conditions can be used to control this outcome. For instance, the use of specific amine catalysts or ionic liquids has been shown to effectively address the issue of regioselectivity.[3] Introducing a phosphoryl group on the α-carbon of the ketone is another strategy to direct the cyclization.[3]

Detailed Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific substrates being used.

Protocol 1: Classical Acid-Catalyzed Synthesis using p-Toluenesulfonic Acid (p-TsOH)

This protocol is a robust and widely applicable method for the synthesis of a variety of substituted quinolines.

Materials:

-

o-Aminoaryl ketone (1.0 mmol)

-

α-Methylene ketone (1.2 mmol)

-

p-Toluenesulfonic acid monohydrate (0.2 mmol, 20 mol%)

-

Ethanol (5 mL)

Procedure:

-

To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the o-aminoaryl ketone (1.0 mmol), the α-methylene ketone (1.2 mmol), and p-toluenesulfonic acid monohydrate (0.2 mmol).

-

Add ethanol (5 mL) to the flask.

-

Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2-6 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate (20 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 10 mL) and then with brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Base-Catalyzed Synthesis in Ethanol

This method is particularly effective for certain substrate combinations where acid catalysis may be problematic.

Materials:

-

o-Aminobenzaldehyde (1.0 mmol)

-

Acetaldehyde (or other suitable ketone) (1.5 mmol)

-

Potassium hydroxide (KOH) (1.2 mmol)

-

Ethanol (10 mL)

Procedure:

-

In a 50 mL round-bottom flask, dissolve the o-aminobenzaldehyde (1.0 mmol) and the ketone (1.5 mmol) in ethanol (10 mL).

-

Add a solution of potassium hydroxide (1.2 mmol) in ethanol (2 mL) dropwise to the reaction mixture at room temperature with stirring.

-

After the addition is complete, heat the mixture to reflux for 1-4 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water (50 mL).

-

If a precipitate forms, collect it by filtration, wash with cold water, and dry.

-

If no precipitate forms, extract the aqueous mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by recrystallization or column chromatography.

Protocol 3: One-Pot Synthesis from o-Nitroarylcarbaldehydes

This efficient one-pot method avoids the isolation of the often-unstable o-aminoaryl aldehyde intermediate.[10]

Materials:

-

o-Nitroarylcarbaldehyde (1.0 mmol)

-

Ketone or aldehyde (1.2 mmol)

-

Iron powder (3.0 mmol)

-

Aqueous hydrochloric acid (catalytic amount)

-

Ethanol (10 mL)

-

Potassium hydroxide (for subsequent condensation)

Procedure:

-

To a stirred suspension of the o-nitroarylcarbaldehyde (1.0 mmol) in ethanol (10 mL), add iron powder (3.0 mmol) and a catalytic amount of aqueous hydrochloric acid.

-

Heat the mixture at reflux until the reduction of the nitro group is complete (monitor by TLC).

-

Cool the reaction mixture to room temperature and add the ketone or aldehyde (1.2 mmol).

-

Add a solution of potassium hydroxide to catalyze the condensation and heat to reflux for an additional 1-3 hours.

-

After completion, cool the mixture and filter to remove the iron salts.

-

Concentrate the filtrate under reduced pressure.

-

Perform a standard aqueous work-up as described in Protocol 1.

-

Purify the crude product by column chromatography.

Caption: Generalized experimental workflow for Friedländer synthesis.

Troubleshooting Common Issues

Even with optimized protocols, challenges can arise. Below are common problems and potential solutions.

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low Yield | - Harsh reaction conditions leading to degradation.- Suboptimal catalyst or solvent.- Competing side reactions (e.g., aldol self-condensation). | - Lower the reaction temperature.[8]- Screen different catalysts and solvents.[8]- Use a milder catalyst system (e.g., gold-based).[3]- For base-catalyzed reactions, consider using the imine analogue of the o-aniline compound to avoid ketone self-condensation.[3] |

| Formation of Side Products | - High reaction temperatures.- Incorrect stoichiometry of reactants.- Presence of impurities in starting materials. | - Reduce the reaction temperature.[8]- Carefully control the molar ratios of reactants.- Ensure the purity of starting materials through recrystallization or chromatography. |

| Incomplete Reaction | - Insufficient reaction time or temperature.- Catalyst deactivation. | - Increase reaction time or temperature incrementally, while monitoring for side product formation.- Use a fresh batch of catalyst. For heterogeneous catalysts, ensure proper activation. |

| Difficulty with Purification | - Formation of closely related byproducts.- Product is an oil or difficult to crystallize. | - Optimize the mobile phase for column chromatography to improve separation.- Attempt purification by a different method, such as preparative TLC or HPLC. |

Conclusion